Kltwqelyqlkykgi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kltwqelyqlkykgi is a vascular endothelial growth factor (VEGF) mimicking peptide, known for its ability to bind to VEGF receptors and compete with VEGF. This compound has shown significant potential in promoting angiogenesis, healing gastric ulcers in rodents, and inducing capillary formation and organization in vitro .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kltwqelyqlkykgi can be synthesized through solid-phase peptide synthesis (SPPS). The peptide is typically synthesized as a white powder with an azide group in the amino terminal region, which can be reacted with other molecules via a click reaction . The sequence of this compound is Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The compound is then lyophilized to obtain a stable powder form for storage and further use .

Análisis De Reacciones Químicas

Types of Reactions

Kltwqelyqlkykgi primarily undergoes binding reactions with VEGF receptors. It can also participate in click reactions due to the presence of an azide group in its structure .

Common Reagents and Conditions

Click Reaction: Utilizes azide-alkyne cycloaddition, often catalyzed by copper(I) ions.

Binding Reactions: Involves interaction with VEGF receptors under physiological conditions.

Major Products

The major product of the click reaction involving this compound is a stable triazole-linked compound. When binding to VEGF receptors, the major outcome is the inhibition of VEGF activity, leading to angiogenesis .

Aplicaciones Científicas De Investigación

Kltwqelyqlkykgi has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide-receptor interactions and click chemistry reactions.

Biology: Investigated for its role in promoting angiogenesis and healing gastric ulcers in rodent models

Industry: Utilized in the development of bioactive hydrogels for tissue engineering and regenerative medicine.

Mecanismo De Acción

Kltwqelyqlkykgi exerts its effects by mimicking VEGF and binding to VEGF receptors. This binding competes with natural VEGF, leading to the activation of VEGF receptors and subsequent angiogenesis. The peptide promotes endothelial cell proliferation, migration, and capillary formation, which are crucial for tissue regeneration and healing .

Comparación Con Compuestos Similares

Similar Compounds

VEGF: The natural ligand for VEGF receptors, promoting angiogenesis and vascular permeability.

QK Peptide: Another VEGF mimicking peptide with similar biological activity to Kltwqelyqlkykgi.

Uniqueness

This compound is unique due to its specific sequence and structure, which allows it to effectively compete with VEGF and promote angiogenesis. Its ability to induce capillary formation and organization in vitro makes it a valuable tool in tissue engineering and regenerative medicine .

Propiedades

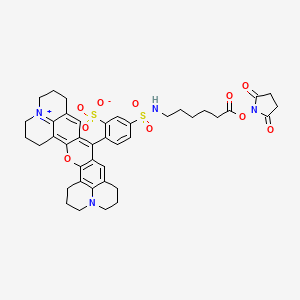

Fórmula molecular |

C92H143N21O23 |

|---|---|

Peso molecular |

1911.2 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1 |

Clave InChI |

ZHHXHKUQDPVCQO-MVXMSPHASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)

![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)